molecular formula C6H7ClN4 B3046224 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine CAS No. 121279-07-0

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine

Cat. No.: B3046224
CAS No.: 121279-07-0
M. Wt: 170.6 g/mol
InChI Key: BWWDIHOULIOBKE-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine is a heterocyclic compound with the molecular formula C₆H₇ClN₄. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by a triazine ring substituted with a chloro group at the 4-position and a cyclopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an ice bath to control the temperature and prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same substitution reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium carbonate or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products:

    Nucleophilic Substitution: The major products are substituted triazines where the chloro group is replaced by the nucleophile.

    Oxidation and Reduction: The major products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine.

    2,4-Dichloro-6-methoxy-1,3,5-triazine: Another triazine derivative with different substituents.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclopropyl group enhances its stability and reactivity compared to other triazine derivatives .

Properties

IUPAC Name

4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWDIHOULIOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600859
Record name 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121279-07-0
Record name 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33 g of the sodium salt of N,N'-dicyano-cyclopropanecarbamidine (crude product) is suspended in 100 ml butanone. A solution of 20 g HCl in 400 ml butanone is dropped under stirring into this solution at 10° C. After the addition has been completed it is stirred for 1 h at ambient temperature. The reaction mixture is concentrated by evaporation and 200 ml of saturated aqueous NaHCO3 -solution and 300 ml diethylether are added. The organic phase is separated, washed, dried and concentrated by evaporation. One isolates 21 g of crude product which is treated with hexane to leave the pure title product.
Quantity
33 g
Type
reactant
Reaction Step One
Name
N,N'-dicyano-cyclopropanecarbamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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